tert-Butyl 3-fluoro-5-hydroxybenzoate
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Overview
Description
tert-Butyl 3-fluoro-5-hydroxybenzoate is an organic compound with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a benzoate ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-fluoro-5-hydroxybenzoate typically involves the esterification of 3-fluoro-5-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 3-fluoro-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-fluoro-5-hydroxybenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-fluoro-4-hydroxybenzoate
- tert-Butyl 3-chloro-5-hydroxybenzoate
- tert-Butyl 3-fluoro-5-methoxybenzoate
Uniqueness
tert-Butyl 3-fluoro-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a hydroxyl group on the benzoate ring provides distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6,13H,1-3H3 |
InChI Key |
URMKKAOVUZNXRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
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